L-Arginine-NG-phosphoric Acid Trisodium Salt

Description

Properties

Molecular Formula |

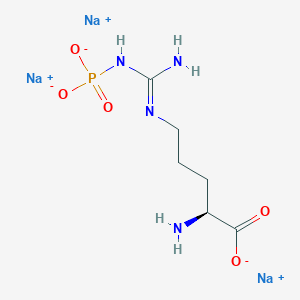

C6H12N4Na3O5P |

|---|---|

Molecular Weight |

320.13 g/mol |

IUPAC Name |

trisodium;(2S)-2-amino-5-[[amino-(phosphonatoamino)methylidene]amino]pentanoate |

InChI |

InChI=1S/C6H15N4O5P.3Na/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15;;;/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15);;;/q;3*+1/p-3/t4-;;;/m0.../s1 |

InChI Key |

GJKPXOOHIIYARI-WJXVXWFNSA-K |

Isomeric SMILES |

C(C[C@@H](C(=O)[O-])N)CN=C(N)NP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(CC(C(=O)[O-])N)CN=C(N)NP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phospho-L-arginine Trisodium Salt can be synthesized through a series of chemical reactions involving L-arginine and phosphoric acid. The process typically involves the phosphorylation of L-arginine, followed by the addition of sodium ions to form the trisodium salt . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Phospho-L-arginine Trisodium Salt involves large-scale chemical synthesis using high-purity reagents and advanced equipment to maintain the quality and consistency of the product . The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

Phospho-L-arginine Trisodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phospho-derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

L-Arginine-NG-phosphoric acid trisodium salt is an arginine derivative with several scientific research applications. It functions as a phosphoryl donor in enzymatic reactions and is crucial for modulating protein activity by transferring phosphate groups to substrates . The compound is also known as Phospho-L-arginine Trisodium Salt, with a CAS number of 1189-11-3 and a molecular weight of 320.13 .

Scientific Research Applications

- Protein Phosphorylation: Phospho-L-arginine trisodium salt is integral to regulating cellular processes through the phosphorylation of molecules, which impacts signaling cascades and genetic regulation . It engages with enzymes to promote phosphate group transfer, altering the operational states of cellular proteins . This process involves the selective and reversible phosphorylation of specific amino acid residues within target proteins, adjusting their biological functions and activities .

- Hair Stimulation: Phospho-L-arginine trisodium salt can stimulate hair growth in vitro .

L-Arginine in Therapeutic Practice

L-arginine, a related amino acid, has been studied for its effectiveness in various clinical conditions, particularly those associated with hypoxia .

- Cardiovascular Health: L-arginine has shown clinical effectiveness in treating cardiovascular system diseases such as hypertension, atherosclerosis, and coronary heart disease . It may also be beneficial for stress disorders associated with these conditions .

- Nitric Oxide Production: L-arginine is known to increase nitric oxide (NO) synthesis, which is crucial for maintaining vascular homeostasis by regulating vascular tone, proliferation, and apoptosis, and also by providing angioprotective and anti-inflammatory effects .

- Vasodilation: Studies have demonstrated that L-arginine induces peripheral vasodilation in humans, improving endothelium-dependent vasodilation . A single intravenous infusion of 30g of L-arginine significantly decreased blood pressure and total peripheral resistance .

- Other Potential Uses: L-arginine has potential clinical applications for treating conditions such as pregnancy-induced hypertension, pulmonary hypertension, lower limb arteriosclerosis, Raynaud’s phenomenon, hypercholesterolaemia, stable ischaemic heart disease, glaucoma, and diabetes mellitus .

L-Arginine and Hypoxia

L-arginine's role in modulating physiological reactivity to hypoxia has been examined, with consideration given to individual physiological reactivity or the hypoxia resistance factor .

- Adaptation to Hypoxia: Genetic and epigenetic mechanisms of adaptation to hypoxia have been studied in relation to L-arginine supplementation, showing favorable effects depending on mitochondrial oxidative phosphorylation processes and biochemical indices in individuals with varying capacities for adaptation to hypoxia .

- Athletic Performance: L-arginine use by athletes has been explored, with data suggesting that it can have a favorable effect on supplementation, depending on an individual's capacity for adaptation to hypoxia .

L-Arginine and Nitric Oxide Synthesis

L-arginine's impact on nitric oxide (NO) synthesis is a key area of study, particularly in the context of vascular health and endothelial function .

- NO-dependent vasodilation: L-arginine is a precursor to nitric oxide, and as such, it can improve endothelial-dependent vasodilation and vascular/microvascular health, especially in elderly women .

- Blood Flow Improvement: Supplementation with L-citrulline, which can increase L-arginine levels, has shown modest improvement in muscle blood flow during submaximal exercise in older men .

- Intraocular Pressure Reduction: In glaucoma mouse models, hydrophilic L-arginine has been used to reduce intraocular pressure, with nitric oxide playing a role in decreasing high intraocular pressure .

Cautions and Considerations

- NO Donors and Inhibitors: Dietary supplementation of nitric oxide donors like sodium nitroprusside (SNP) and inhibitors like NG-nitro-L-arginine methyl ester (L-NAME) can affect feeding behavior and performance . SNP can suppress feed intake and body weight gain, while L-NAME can increase feed intake and suppress antibody titers .

- Individual Reactivity: Methodological tasks in physiological experiments and therapeutic consequences of treatment with L-arginine should include a component that depends on the basic level of physiological reactivity .

| Model | Effects of L-arginine | Mechanisms of L-arginine Action |

|---|---|---|

| Spontaneously hypertensive male rats SHR, Wistar Kyoto rats | Via local cardiac noradrenergic hyperactivity | Increased pre-synaptic substrate availability of the NOS-sGC-cGMP pathway reduced tyrosine hydroxylase levels |

| Hypertensive young and old male Wistar rats | Aging effects similar to hypertension; age-dependent vascular dysfunction in SHRs is mediated by arginase | L-arginase reduces L-arginine availability for the formation of nitric oxide |

| Patients with type 2 diabetes mellitus | Decreased systolic, diastolic, and mean arterial pressure in elderly women, improved vasoreactivity | L-arginine as a precursor of NO synthesis improved endothelial-dependent vasodilatation and vascular/microvascular health in elderly women with or without type 2 diabetes mellitus |

| Older adult patients | Modest improvement of muscle blood flow during submaximal exercise in older men | Possibility of L-citrulline to increase the L-arginine level |

| Glaucoma mouse models | Intraocular pressure reduction | NO decreased high intraocular pressure |

| Wistar rats with myocardial infarction | Interval training associated with L-arginine supplementation improved hemodynamic parameters, reduction in pulmonary congestion | NO pathway improved the inflammatory profile and antioxidant status during training |

| Wistar rats with chronic renal failure | Endothelial cell dysfunction at defective nitric oxide generation in chronic renal failure | Profound beneficial effects in chronic renal failure |

Mechanism of Action

Phospho-L-arginine Trisodium Salt exerts its effects through phosphorylation, a process that involves the addition of a phosphate group to proteins or other molecules . This modification can alter the activity, stability, and interactions of the target molecules, leading to various biological effects . The compound targets specific molecular pathways and proteins, influencing cellular functions and signaling processes .

Comparison with Similar Compounds

Similar Compounds

- Phospho-L-ornithine Trisodium Salt

- L-Arginine-NG-phosphoric Acid Trisodium Salt

- N5-[Imino(phosphonoamine)methyl]-L-ornithine Trisodium Salt

Uniqueness

Phospho-L-arginine Trisodium Salt is unique due to its specific structure and the presence of a phospho group, which imparts distinct biochemical properties . Compared to similar compounds, it has unique applications and effects in various research fields .

Biological Activity

L-Arginine-NG-phosphoric Acid Trisodium Salt, often referred to as Phospho-L-arginine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and metabolism. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Phospho-L-arginine is a salt of L-arginine, an amino acid that plays a critical role in various physiological processes. The phosphoric acid component enhances the solubility and bioavailability of L-arginine, making it more effective in biological systems. Its chemical formula is .

Biological Activities

1. Immunomodulatory Effects

Phospho-L-arginine has been shown to influence immune responses. Research indicates that it can modulate the activity of myeloid-derived suppressor cells (MDSCs), which are known to play a significant role in cancer immunosuppression. A study demonstrated that treatment with phospho-L-arginine resulted in decreased frequencies of immunosuppressive MDSCs in tumor-bearing mice, thereby enhancing T cell proliferation and activity .

2. Nitric Oxide Production

L-arginine is a precursor for nitric oxide (NO) synthesis via nitric oxide synthase (NOS). Phospho-L-arginine may enhance NO production, which is crucial for various physiological functions, including vasodilation and neurotransmission. Increased NO levels can also have anti-inflammatory effects and improve blood flow .

3. Metabolic Effects

Phospho-L-arginine may influence metabolic pathways by acting as a substrate for various enzymes involved in amino acid metabolism. Its role in promoting protein synthesis and influencing metabolic rates has been investigated, showing potential benefits in conditions such as obesity and metabolic syndrome .

Case Studies

Several case studies have highlighted the therapeutic potential of phospho-L-arginine:

- Cancer Therapy : In a clinical study involving prostate cancer patients, supplementation with phospho-L-arginine was associated with improved immune responses and reduced tumor burden. Patients receiving this compound exhibited higher levels of circulating T cells and lower levels of MDSCs compared to control groups .

- Cardiovascular Health : Another study focused on patients with cardiovascular diseases showed that phospho-L-arginine supplementation led to improved endothelial function and reduced arterial stiffness, likely due to enhanced NO production .

Table 1: Summary of Biological Activities

Table 2: Clinical Findings

Q & A

Q. What analytical methods are recommended to confirm the purity and structural integrity of L-Arginine-NG-phosphoric Acid Trisodium Salt?

To ensure purity, combine high-performance liquid chromatography (HPLC) with UV detection to quantify impurities and validate against certified reference standards. Structural integrity can be confirmed via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to verify functional groups and phosphoric acid conjugation. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Q. How should researchers standardize data presentation for studies involving this compound?

Follow guidelines for figure and table preparation:

- Clearly label axes in graphs (e.g., concentration vs. response curves).

- Provide full chemical identifiers (CAS number, IUPAC name) in tables.

- Use standardized color schemes for comparative analyses (e.g., heatmaps for ionic interactions). Reference figures explicitly in the text, ensuring legends describe experimental conditions (e.g., pH, temperature) .

Q. What identifiers and synonyms are critical for accurate literature searches?

Cross-reference the compound’s CAS registry number, IUPAC name, and systematic synonyms (e.g., phosphoarginine trisodium salt). Use databases like EnvironmentalChemistry.com to validate identifiers and avoid confusion with structurally similar trisodium salts (e.g., metaphosphoric acid trisodium salt) .

Advanced Research Questions

Q. How can sensory discrimination tests be designed to evaluate this compound in formulations?

Adapt protocols from low-sodium salt studies:

- Prepare blinded samples with graded concentrations of the compound.

- Use a trained panel to assess sensory attributes (e.g., bitterness, umami) via quantitative descriptive analysis (QDA).

- Apply multivariate statistics (e.g., principal component analysis) to correlate sensory scores with physicochemical properties (e.g., ionic strength) .

Q. What methodological considerations are essential for in vivo studies assessing therapeutic efficacy?

- Randomization: Use double-blind, placebo-controlled trials with matched cohorts (e.g., COVID-19 olfactory dysfunction studies).

- Biomarker quantification: Employ ion-selective electrodes or colorimetric assays to measure calcium cation reduction in biological fluids.

- Functional assessments: Validate outcomes with standardized tests (e.g., Sniffin’ Sticks for olfactory function) .

Q. How should contradictory findings about the compound’s biochemical efficacy be resolved?

Conduct systematic reviews to identify confounding variables (e.g., pH-dependent stability, batch-to-batch variability). Validate results using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic activity assays). Collaborative replication studies are critical, as highlighted in nasal spray trials where calcium chelation efficacy required multi-center validation .

Q. What optimization strategies improve formulation stability without compromising functionality?

- Ionic compatibility screening: Test interactions with excipients (e.g., sulfonic acid resins) via zeta potential measurements.

- Accelerated stability studies: Monitor degradation under stress conditions (40°C/75% RH) using HPLC-UV.

- Multivariate design: Apply response surface methodology (RSM) to balance ionic strength, pH, and sensory acceptability .

Data Contradiction Analysis Framework

- Root-cause identification: Compare experimental conditions (e.g., reagent grades, buffer systems) across studies. For example, variations in sulfonic acid resin purity (e.g., ACS grade vs. technical grade) can alter ionic exchange efficiency .

- Meta-analysis: Aggregate data from multiple studies using fixed-effects models to resolve discrepancies in calcium chelation efficacy or sensory outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.